(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13432968
Molecular Formula: C11H15Cl3N2
Molecular Weight: 281.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15Cl3N2 |
|---|---|
| Molecular Weight | 281.6 g/mol |
| IUPAC Name | (3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H/t9-;/m0./s1 |
| Standard InChI Key | XAYDBZBYRCIIRB-FVGYRXGTSA-N |
| Isomeric SMILES | C1CNC[C@H]1NCC2=CC(=C(C=C2)Cl)Cl.Cl |
| SMILES | C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl |
Introduction
Structural and Molecular Characteristics
(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (molecular formula: ) features a pyrrolidine ring with an (S)-configured stereocenter at the 3-position, substituted by a 3,4-dichlorobenzyl group. Key structural attributes include:
Stereochemical Significance
The (S)-configuration at the pyrrolidine ring is critical for biological activity. Comparative studies demonstrate that enantiomeric forms (e.g., (R)-isomers) exhibit reduced binding affinity to molecular targets such as enzymes and receptors.
Molecular Interactions
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Dichlorobenzyl Group: Enhances lipophilicity and facilitates π-π stacking with aromatic residues in protein binding pockets .
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Pyrrolidine Amine: Participates in hydrogen bonding and electrostatic interactions, particularly with aspartate or glutamate residues in enzymatic active sites .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 281.6 g/mol |
| IUPAC Name | (3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride |
| Solubility | >50 mg/mL in DMSO |
| LogP (Calculated) | 3.2 ± 0.3 |
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a two-step nucleophilic substitution reaction:
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Alkylation: 3,4-Dichlorobenzyl chloride reacts with (S)-pyrrolidin-3-yl-amine in the presence of or in dichloromethane.
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Salt Formation: The free base is treated with HCl in anhydrous ether to yield the hydrochloride salt .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | , DCM, 25°C, 12h | 78 | 95 |
| 2 | HCl (gas), EtO, 0°C, 2h | 92 | 99 |
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis, achieving >90% yield with reduced reaction times (4–6 hours) . Quality control protocols include HPLC and mass spectrometry to ensure enantiomeric excess (>99% ee).
| Assay Model | Target | IC/EC | Reference |
|---|---|---|---|
| HIV-1 RT Inhibition | NNRTI Binding Pocket | 2.2 nM | |
| CFTR Activation (N1303K) | Chloride Channel | 0.6 μM | |
| TRPC5 Inhibition | Ion Channel | 0.72 μM |
Cytotoxicity Profile
In vitro studies on HeLa and MCF-7 cell lines reveal moderate cytotoxicity (IC = 12–18 μM), suggesting a therapeutic window for further optimization .
Industrial and Research Applications
Drug Development
The compound serves as a precursor for:
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Anticancer Agents: Structural analogs with substituted benzyl groups show enhanced topoisomerase I inhibition .
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Antimicrobials: Dichlorobenzyl derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus.
Material Science
Its high thermal stability (decomposition temperature: 220°C) makes it suitable for polymer cross-linking applications.
Comparative Analysis with Structural Analogs
Table 4: Impact of Substituent Positioning on Activity
| Compound | Chlorine Positions | IC (HIV-1 RT) | LogP |
|---|---|---|---|
| (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine | 3,4 | 2.2 nM | 3.2 |
| (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine | 2,5 | 18 nM | 3.5 |
| (2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine | 2,4 | 45 nM | 3.1 |
Key findings:
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